Cas no 1114945-15-1 (3-(3-chlorophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine)
![3-(3-chlorophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine structure](https://ja.kuujia.com/scimg/cas/1114945-15-1x500.png)
3-(3-chlorophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine 化学的及び物理的性質
名前と識別子
-
- 3-(3-Chlorophenyl)-6-[[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thio]pyridazine
- 3-(3-chlorophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine
-
- インチ: 1S/C21H17ClN4O3S/c1-27-17-8-6-14(11-18(17)28-2)21-23-19(29-26-21)12-30-20-9-7-16(24-25-20)13-4-3-5-15(22)10-13/h3-11H,12H2,1-2H3
- InChIKey: OCOIXIYXWGNRSI-UHFFFAOYSA-N
- ほほえんだ: C1(C2=CC=CC(Cl)=C2)=NN=C(SCC2ON=C(C3=CC=C(OC)C(OC)=C3)N=2)C=C1
じっけんとくせい
- 密度みつど: 1.43±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 659.5±65.0 °C(Predicted)
- 酸性度係数(pKa): 0.61±0.10(Predicted)
3-(3-chlorophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3382-5530-30mg |
3-(3-chlorophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine |
1114945-15-1 | 90%+ | 30mg |
$119.0 | 2023-04-26 | |
Life Chemicals | F3382-5530-50mg |
3-(3-chlorophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine |
1114945-15-1 | 90%+ | 50mg |
$160.0 | 2023-04-26 | |
Life Chemicals | F3382-5530-10μmol |
3-(3-chlorophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine |
1114945-15-1 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
Life Chemicals | F3382-5530-5mg |
3-(3-chlorophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine |
1114945-15-1 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
Life Chemicals | F3382-5530-3mg |
3-(3-chlorophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine |
1114945-15-1 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
Life Chemicals | F3382-5530-25mg |
3-(3-chlorophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine |
1114945-15-1 | 90%+ | 25mg |
$109.0 | 2023-04-26 | |
Life Chemicals | F3382-5530-2mg |
3-(3-chlorophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine |
1114945-15-1 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
Life Chemicals | F3382-5530-1mg |
3-(3-chlorophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine |
1114945-15-1 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
Life Chemicals | F3382-5530-40mg |
3-(3-chlorophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine |
1114945-15-1 | 90%+ | 40mg |
$140.0 | 2023-04-26 | |
Life Chemicals | F3382-5530-20μmol |
3-(3-chlorophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine |
1114945-15-1 | 90%+ | 20μl |
$79.0 | 2023-04-26 |
3-(3-chlorophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine 関連文献
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
-
Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
-
Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Mo Tao,Guowen Zhang,Chunhong Xiong,Junhui Pan New J. Chem., 2015,39, 3665-3674
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
Related Articles
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
3-(3-chlorophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazineに関する追加情報
Introduction to Compound with CAS No. 1114945-15-1 and Product Name: 3-(3-chlorophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine
Compound with the CAS number 1114945-15-1 and the product name 3-(3-chlorophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The molecular structure of this compound features a pyridazine core substituted with a chlorophenyl group at the 3-position and a sulfanyl group linked to a 1,2,4-oxadiazole moiety, which is further connected to another dimethoxyphenyl group. This intricate arrangement not only contributes to its distinct chemical profile but also opens up numerous possibilities for its use in drug development.
The 3-chlorophenyl group is known for its ability to enhance binding affinity and selectivity in drug molecules. Its presence in this compound suggests that it may interact effectively with biological targets, making it a valuable candidate for further investigation. Additionally, the sulfanyl group plays a crucial role in modulating the electronic properties of the molecule, which can influence its pharmacokinetic behavior. The combination of these functional groups with the pyridazine core creates a versatile scaffold that can be modified to explore different therapeutic pathways.
The 1,2,4-oxadiazole moiety is another key feature of this compound. Oxadiazoles are heterocyclic compounds that have been widely studied for their biological activity. They are known to exhibit a range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. In this compound, the oxadiazole ring is connected to a methyl sulfanyl group, which further enhances its potential as a pharmacophore. This modification can influence the compound's solubility, bioavailability, and overall efficacy.
The dimethoxyphenyl group at the 5-position of the oxadiazole ring adds another layer of complexity to the molecule. Dimethoxyphenyl groups are often incorporated into drug molecules due to their ability to improve metabolic stability and binding interactions. The presence of two methoxy groups provides additional electronic effects that can fine-tune the compound's biological activity. This feature makes it particularly interesting for researchers looking to develop novel therapeutic agents.
Recent studies in medicinal chemistry have highlighted the importance of multifunctional scaffolds in drug design. Compounds that combine multiple pharmacophores can offer enhanced therapeutic benefits by targeting multiple pathways simultaneously. The structure of 3-(3-chlorophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine aligns well with this concept. Its complex architecture allows for the exploration of various biological targets, making it a promising candidate for further research.
One of the most exciting aspects of this compound is its potential application in oncology research. Pyridazine derivatives have shown promise as anticancer agents due to their ability to inhibit key enzymes involved in cell proliferation and survival. The structural features of this compound suggest that it may be able to interact with these enzymes effectively. Additionally, the presence of functional groups that can modulate oxidative stress responses makes it an attractive candidate for developing treatments against cancer-related oxidative damage.
In addition to oncology applications, this compound has potential uses in other therapeutic areas as well. For instance, its structural similarity to known antimicrobial agents suggests that it may exhibit similar properties when tested against bacterial or fungal pathogens. The sulfanyl group and oxadiazole moiety are particularly interesting from this perspective, as they are known to interact with biological targets involved in microbial metabolism and cell wall synthesis.
The development of new drugs often involves extensive computational modeling and experimental validation. Computational methods such as molecular docking and quantum mechanics simulations can provide valuable insights into how this compound interacts with biological targets at the molecular level. These studies can help researchers identify potential binding sites and optimize the compound's structure for improved efficacy and selectivity.
Experimental validation is equally important in confirming the theoretical predictions made through computational studies. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide detailed information about the compound's three-dimensional structure and dynamics. These data are essential for understanding how the compound behaves within biological systems and for guiding further modifications.
The synthesis of complex molecules like 3-(3-chlorophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine requires careful planning and expertise in organic chemistry techniques. Multi-step synthetic routes must be designed to introduce each functional group at the correct position while maintaining high yields and purity levels throughout each step. Advances in synthetic methodologies have made it possible to construct such complex molecules more efficiently than ever before.
The pharmaceutical industry continues to invest heavily in research aimed at discovering new therapeutic agents based on novel chemical scaffolds like this one. Companies are particularly interested in compounds that offer multiple advantages over existing treatments—such as improved efficacy or reduced side effects—and can be developed into marketable drugs more quickly through streamlined synthetic routes or computational optimizations.
In conclusion,3-(3-chlorophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine (CAS No., 1114945-15-1) represents an exciting opportunity for researchers working on next-generation pharmaceuticals due to its unique structural features, multifunctional nature,and potential applications across multiple therapeutic areas including oncology, antimicrobial therapy,and beyond.
Its development underscores ongoing efforts within both academiaand industryto push forward innovation by exploring new chemical spaces, leveraging computational tools,and refining synthetic methodologies.
As our understanding grows,it is likely that compounds like these will continue playing pivotal rolesin advancing medical science toward more effective treatments for diverse diseases.
By combining cutting-edge design principleswith rigorous experimental validation,the full potential of such molecules will gradually come into focus, offering hope for improved healthcare outcomes worldwide.
1114945-15-1 (3-(3-chlorophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine) 関連製品
- 20621-25-4(Dimethyl N,N-Diethylphosphoramidite)
- 2138115-14-5(N-benzyl-1-chloro-N-[3-(dimethylamino)propyl]methanesulfonamide)
- 396098-55-8(benzyl trans-3,4-dihydroxypyrrolidine-1-carboxylate)
- 1150561-80-0(5-Bromopyridine-2-sulfonyl Chloride Hydrochloride)
- 2411337-26-1(Methyl (E)-4-oxo-4-spiro[3,5-dihydro-1,4-benzoxazepine-2,4'-oxane]-4-ylbut-2-enoate)
- 1807285-79-5(6-Cyano-2-ethyl-3-iodophenylacetic acid)
- 901021-93-0(8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo4,3-cquinoline)
- 1805625-30-2(Ethyl 4-(difluoromethyl)-2-fluoro-3-methoxypyridine-5-acetate)
- 2171256-20-3((2S)-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxyphenylformamido}butanoic acid)
- 936324-14-0(N-4-chloro-3-(trifluoromethyl)phenyl-1H-1,2,3-triazole-5-carboxamide)




